![molecular formula C24H27F3N4O3 B2925845 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 922015-13-2](/img/structure/B2925845.png)
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism for Emesis and Depression
Compounds structurally related to the specified chemical have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis (nausea and vomiting) and depression. The construction of solubilizing groups within these compounds aims to increase water solubility, thereby enhancing their oral bioavailability for both intravenous and oral clinical administration. Such advancements signify the potential of these compounds in treating conditions associated with NK1 receptor activity, including chemotherapy-induced nausea and psychological disorders (Harrison et al., 2001).
Development of Morpholine Acetal Human NK-1 Receptor Antagonists
Another area of application involves the structural optimization of morpholine acetal human NK-1 receptor antagonists. These modifications have led to potent, long-acting antagonists as evidenced by their ability to displace substance P from NK-1 receptors and inhibit inflammation and central NK-1 receptor stimulation in preclinical animal models. This research suggests the potential of these compounds in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Orexin Receptor Antagonism for Sleep Modulation
The blockade of orexin receptors, particularly the orexin-2 receptor (OX2R) and dual OX1/OX2R antagonism, has been studied for its role in sleep promotion. Selective antagonism of these receptors affects sleep architecture and monoamine release in preclinical models, offering insights into the treatment of sleep disorders and the modulation of wakefulness (Dugovic et al., 2009).
KCNQ2 Potassium Channel Openers for Migraine
Compounds featuring morpholine and related structural motifs have been synthesized as KCNQ2 potassium channel openers, displaying significant activity in a rat model of migraine. This highlights their potential application in developing treatments for neurological conditions such as migraines, further emphasizing the versatility of this chemical framework in medicinal chemistry (Wu et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-19-5-3-18(4-6-19)24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHCKOUAIAMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.